REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12].[OH-].[Na+]>C(O)C.[Zn]>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[C:11]([F:12])([F:13])[F:14] |f:1.2|
|
Name
|
|
Quantity
|
51.6 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
65 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain
|
Type
|
TEMPERATURE
|
Details
|
reflux without external heating
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered hot
|
Type
|
EXTRACTION
|
Details
|
the filter cake was extracted with two 75 ml portions of hot ethanol
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)N)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |